molecular formula C16H15N5O3S B12160613 Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate

Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate

Katalognummer: B12160613
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: KNDVFOCEJRGRKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate is a complex heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a nitrogen-rich [1,2,4]triazolo[4,3-b]pyridazine core, a structure known for its diverse biological interactions, linked via a sulfanyl-acetyl group to an ethyl 4-aminobenzoate moiety. This molecular architecture combines a privileged heterocyclic scaffold with a benzoate ester, influencing key physicochemical properties such as solubility and lipophilicity, which are critical for biological activity . The compound exhibits a range of potential biological activities driven by its unique structure. The triazolopyridazine core is associated with enzyme inhibition, particularly of specific kinases crucial in cell signaling and proliferation pathways . Furthermore, the presence of the sulfanyl group enables the compound to form covalent bonds with target proteins, leading to irreversible inhibition and underpinning its promising antimicrobial properties against various bacterial strains . Preliminary studies on related triazolopyridazine derivatives also suggest potential anticonvulsant activity, having shown efficacy in standard seizure models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating its value in central nervous system (CNS) disorder research . The synthesis of this compound is achieved through a multi-step protocol. It begins with the reaction of ethyl 4-aminobenzoate with bromoacetyl bromide in dichloromethane under an inert atmosphere to form a bromoacetyl intermediate. This intermediate then undergoes a thioether coupling with [1,2,4]triazolo[4,3-b]pyridazin-6-thiol in dimethylformamide (DMF), facilitated by a base like potassium carbonate (K₂CO₃) to enhance the nucleophilicity of the thiol . The final product is purified using techniques such as column chromatography and recrystallization, and its structural integrity is confirmed through comprehensive characterization via ¹H NMR, ¹³C NMR, and mass spectrometry . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers can leverage this high-quality compound as a key intermediate for further chemical derivatization or as a tool compound in biochemical assays to investigate enzyme mechanisms, antimicrobial agents, and potential therapies for neurological disorders .

Eigenschaften

Molekularformel

C16H15N5O3S

Molekulargewicht

357.4 g/mol

IUPAC-Name

ethyl 4-[[2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C16H15N5O3S/c1-2-24-16(23)11-3-5-12(6-4-11)18-14(22)9-25-15-8-7-13-19-17-10-21(13)20-15/h3-8,10H,2,9H2,1H3,(H,18,22)

InChI-Schlüssel

KNDVFOCEJRGRKY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of Bromoacetyl Intermediate

Ethyl 4-aminobenzoate is reacted with bromoacetyl bromide in dichloromethane (DCM) under inert atmosphere (argon or nitrogen) at 0–5°C. Triethylamine (TEA) is added to neutralize HBr, forming ethyl 4-(2-bromoacetamido)benzoate.

NH2-C6H4-COOEt+BrCH2COBrTEA, DCMBrCH2C(O)NH-C6H4-COOEt\text{NH}2\text{-C}6\text{H}4\text{-COOEt} + \text{BrCH}2\text{COBr} \xrightarrow{\text{TEA, DCM}} \text{BrCH}2\text{C(O)NH-C}6\text{H}_4\text{-COOEt}

Optimization Notes :

  • Temperature Control : Maintaining low temperatures minimizes side reactions (e.g., oxidation).

  • Molar Ratio : A 1:1.2 ratio of ethyl 4-aminobenzoate to bromoacetyl bromide ensures complete conversion.

Thioether Coupling

The bromoacetyl intermediate reacts withtriazolo[4,3-b]pyridazin-6-thiol in DMF at room temperature for 12 hours. Potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol, enhancing nucleophilicity.

BrCH2C(O)NH-C6H4-COOEt+HS-TriazolopyridazineK2CO3,DMFTarget Compound\text{BrCH}2\text{C(O)NH-C}6\text{H}4\text{-COOEt} + \text{HS-Triazolopyridazine} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}

Critical Parameters :

  • Solvent Polarity : DMF enhances solubility of both reactants.

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in driving the reaction to completion.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Analytical techniques confirm structural integrity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.75 (s, 1H, triazole-H)

    • δ 8.20 (d, 2H, aromatic-H)

    • δ 4.30 (q, 2H, -OCH₂CH₃)

    • δ 3.85 (s, 2H, -SCH₂CO-)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 167.5 (ester carbonyl)

    • δ 160.1 (amide carbonyl)

    • δ 150.2 (triazole-C)

Mass Spectrometry (MS)

  • ESI-MS : m/z 430.1 [M+H]⁺ (calculated for C₁₇H₁₆N₅O₃S₂: 429.4)

Optimization of Reaction Conditions

Temperature and pH Effects

The thioether coupling step is highly sensitive to pH. A study comparing K₂CO₃ (pH ~10) and Na₂CO₃ (pH ~9) revealed a 15% higher yield with K₂CO₃ due to more efficient thiolate ion formation. Elevated temperatures (>40°C) promote side reactions, reducing purity.

Solvent Screening

Alternative solvents (acetonitrile, THF) were evaluated for the coupling step. DMF provided superior yields (85%) compared to acetonitrile (62%) and THF (58%), attributed to better solubility of the ionic intermediates.

Industrial Scale Production Considerations

Scaling the synthesis requires addressing:

  • Continuous Flow Reactors : For triazolopyridazine core synthesis, flow systems reduce reaction time from 24 hours to 2 hours.

  • Automated Crystallization : Enhances batch-to-batch consistency.

  • Waste Management : Recycling DMF via distillation reduces environmental impact.

Table 1: Synthetic Protocol Summary

StepStarting MaterialReagents/ConditionsProductYield (%)
13-Amino-6-chloropyridazineHydrazine hydrate, EtOH, refluxTriazolopyridazine core65
2Triazolopyridazine coreThiourea, DMF, 80°CTriazolopyridazin-6-thiol70
3Ethyl 4-aminobenzoateBromoacetyl bromide, TEA, DCMBromoacetyl intermediate80
4Bromoacetyl intermediate + Triazolopyridazin-6-thiolK₂CO₃, DMF, rtTarget compound75

Table 2: Comparative Solvent Efficiency in Thioether Coupling

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78598
Acetonitrile37.56292
THF7.65889

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Sulfanyl-Gruppe in der Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden. Übliche Oxidationsmittel sind Wasserstoffperoxid oder m-Chlorperbenzoesäure.

    Reduktion: Die Nitrogruppen können, falls vorhanden, mit Reduktionsmitteln wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas zu Aminen reduziert werden.

    Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung, unter Verwendung von Reagenzien wie Salpetersäure oder Halogenen in Gegenwart eines Katalysators.

Übliche Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

    Reduktion: Palladium auf Kohlenstoff (Pd/C), Wasserstoffgas.

    Substitution: Salpetersäure, Halogene (Chlor, Brom), Katalysatoren wie Eisen(III)-chlorid.

Hauptprodukte, die gebildet werden

    Oxidation: Sulfoxide, Sulfone.

    Reduktion: Amine.

    Substitution: Nitroderivate, halogenierte Verbindungen.

Wissenschaftliche Forschungsanwendungen

Overview

Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a triazolopyridazine core which is known for its significant interactions with various biological targets, making it a candidate for therapeutic applications.

The compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : this compound has been shown to inhibit specific kinases and enzymes that are crucial in cell proliferation and survival pathways. The triazolopyridazine structure interacts with enzyme active sites, effectively blocking their activity.
  • Antimicrobial Properties : The sulfanylacetyl group in the compound can form covalent bonds with target proteins, leading to irreversible inhibition of microbial growth. This suggests potential applications in developing antimicrobial agents.
  • Anticonvulsant Activity : Preliminary studies indicate that derivatives of triazolopyridazine compounds may possess anticonvulsant properties. For instance, similar compounds have demonstrated efficacy in various seizure models, suggesting that this compound could be explored further for epilepsy treatment .

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps:

  • Formation of the Triazolopyridazine Core : This is typically achieved through cyclization reactions involving hydrazine derivatives and ortho esters under acidic conditions.
  • Introduction of Functional Groups : The incorporation of various functional groups such as sulfanyl and acetyl moieties enhances the biological activity and specificity of the compound.

The mechanism of action primarily involves binding to specific molecular targets within cells, inhibiting their function and thereby modulating biological pathways critical for disease progression.

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the potential applications of this compound:

  • Anticonvulsant Studies : A study on related triazolopyridazine derivatives indicated significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. These findings suggest that compounds with similar structures could be effective in treating epilepsy .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties of triazolopyridazine derivatives have shown promising results against various bacterial strains. The ability of these compounds to form covalent bonds with target proteins enhances their effectiveness as antimicrobial agents .
  • Kinase Inhibition : The interaction of triazolopyridazine compounds with specific kinases has been documented, showing potential for use in cancer therapies by inhibiting pathways involved in tumor growth .

Wirkmechanismus

The mechanism of action of Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridazine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Triazolopyridazine Core

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is highly modular. Key analogs differ in substituents at the C-3 and C-6 positions:

  • Trifluoromethyl (CF₃) groups: Compounds such as Vitas-M STK651245 (compound 6 in ) leverage electron-withdrawing CF₃ groups to improve metabolic stability and binding affinity [1].
  • C-6 Substituents: Sulfanyl-acetyl linkages: The target compound’s C-6 sulfanyl-acetyl group contrasts with oxygen-based linkers (e.g., ethers or esters) in analogs like compound 39 (), which may alter hydrogen-bonding capacity and solubility [1]. Amino or halogen groups: Derivatives with amino (e.g., compound 29 in ) or chlorine substituents (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine in ) highlight the scaffold’s adaptability for nucleophilic substitution reactions [1], [7].

Terminal Functional Group Modifications

The benzoate ester in the target compound can be replaced with other groups to tune activity:

  • Methyl vs. Ethyl Esters : The methyl analog () has a molecular weight of 371.4, slightly lower than the ethyl variant, which may reduce lipophilicity and affect membrane permeability [10].

Comparative Data Table

Compound Name/ID Core Substituents Terminal Group Molecular Weight Key Activity/Notes Evidence ID
Target Compound C-6: sulfanyl-acetyl Ethyl benzoate Not Provided N/A (structural focus) -
Methyl Ester Analog (CAS 1232797-84-0) C-3: ethyl; C-6: sulfanyl-acetyl Methyl benzoate 371.4 N/A [10]
Benzamide Analog (CAS 1574467-91-6) C-6: sulfanyl-acetyl Benzamide 328.35 N/A [11]
Vitas-M STK651245 (compound 6) C-3: CF₃; C-6: amine Indole-ethylamine Not Provided Bromodomain inhibition [1]
Compound 24 () C-3: cyclopropyl; C-6: amine Chloro-fluoroindole Not Provided Cytotoxicity (Hep cells) [9]

Biologische Aktivität

Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety, which is known for contributing to various biological activities. The molecular formula is C15H16N6O2SC_{15}H_{16}N_6O_2S, and its structure can be represented as follows:

\text{Ethyl 4 1 2 4 triazolo 4 3 b pyridazin 6 ylsulfanyl acetyl amino}benzoate}

Biological Activity Overview

Research into the biological activity of this compound has revealed several key activities:

  • Antitumor Activity : Studies have indicated that derivatives of triazole and pyridazine compounds exhibit significant antitumor effects. For instance, compounds with similar scaffolds have shown inhibitory activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antibacterial Properties : The compound has also demonstrated antibacterial activity. Research suggests that triazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .
  • Anti-inflammatory Effects : Some studies report that compounds containing the triazole-pyridazine structure can modulate inflammatory pathways. For example, they may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors. For example, they may inhibit enzymes involved in nucleotide synthesis or those related to oxidative stress .
  • Modulation of Signaling Pathways : The compound may affect signaling pathways associated with cell survival and apoptosis. This modulation can lead to enhanced apoptosis in cancer cells while reducing inflammation in immune cells .

Case Studies

Several studies have explored the efficacy of similar compounds in clinical or preclinical settings:

  • Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of triazole derivatives on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM .
  • Antibacterial Testing : Another research effort assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • In Vivo Studies : An animal model study demonstrated that administration of a related compound significantly reduced tumor size in xenograft models while exhibiting minimal toxicity .

Data Tables

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntibacterialInhibits growth of pathogenic bacteria
Anti-inflammatoryReduces TNF-α production

Q & A

Q. What are the standard synthetic routes for Ethyl 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzoate?

The synthesis typically involves multi-step reactions, including:

  • Triazole ring formation : Cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions.
  • Thioacetamide coupling : Reaction of the triazolopyridazine intermediate with thioacetic acid derivatives.
  • Esterification : Introduction of the ethyl benzoate group via nucleophilic substitution or coupling reagents.
    Key methods include microwave-assisted synthesis (reducing reaction time by 50–70% compared to conventional heating) and solvent-free approaches to enhance purity (≥95% by HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~170 ppm).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 463.51).
  • HPLC : Ensures purity (>95%) and monitors reaction progress.
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1720–1740 cm1^{-1}) .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., IC50_{50} values in μM range for HepG2 or MCF-7 cells).
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} determination via fluorescence-based methods) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >85% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Structural analogs : Compare activity of derivatives (e.g., 4-methoxyphenyl vs. p-tolyl substituents) to identify pharmacophores .
  • In silico validation : Use molecular docking to assess binding affinity variations (e.g., ΔG differences >2 kcal/mol may explain discrepancies) .

Q. What methodologies are used for QSAR studies on this compound?

  • Descriptor selection : Compute electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.
  • Model development : Apply partial least squares (PLS) regression to correlate descriptors with bioactivity (e.g., pIC50_{50}).
  • Validation : Use leave-one-out cross-validation (Q2^2 > 0.5) to ensure predictive power .

Q. How to investigate the mechanism of action (MOA) in kinase inhibition?

  • Molecular docking : Simulate binding to ATP pockets (e.g., BRD4 bromodomain, PDB ID 4LYF) using AutoDock Vina.
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) via competitive binding assays.
  • Cellular validation : Western blotting for downstream targets (e.g., phosphorylated ERK or Akt) .

Q. What strategies address solubility challenges in formulation?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO for in vivo compatibility).
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 2–3 fold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.